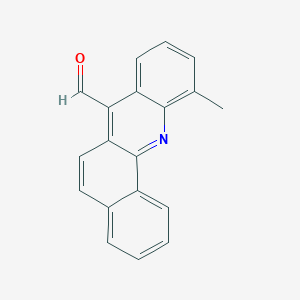
Benz(c)acridine-7-carboxaldehyde, 11-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(c)acridine-7-carboxaldehyde, 11-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acridine, a heterocyclic organic compound that has been used in various fields, including medicine, biology, and chemistry. Benz(c)acridine-7-carboxaldehyde, 11-methyl- has shown promising results in scientific research, particularly in the areas of cancer treatment and DNA synthesis.
作用機序
Benz(c)acridine-7-carboxaldehyde, 11-methyl- exerts its effects through several mechanisms. As a DNA intercalator, it can disrupt DNA replication and transcription, leading to cell death. Additionally, it has been found to inhibit the activity of topoisomerase II, an enzyme that is important in DNA replication and repair. This inhibition can also lead to cell death.
生化学的および生理学的効果
Benz(c)acridine-7-carboxaldehyde, 11-methyl- has been found to have several biochemical and physiological effects. In studies on cancer cells, it has been found to induce apoptosis, as well as inhibit cell proliferation and migration. Additionally, it has been found to have anti-inflammatory effects, as it can inhibit the production of cytokines, which are involved in the immune response.
実験室実験の利点と制限
One advantage of using benz(c)acridine-7-carboxaldehyde, 11-methyl- in lab experiments is its ability to intercalate with DNA, which makes it useful in the study of DNA synthesis and replication. Additionally, its potential as an anticancer agent makes it a promising compound for cancer research. However, one limitation is its potential toxicity, as it has been found to have cytotoxic effects on both cancer and normal cells.
将来の方向性
There are several future directions for research on benz(c)acridine-7-carboxaldehyde, 11-methyl-. One area of research involves the development of more potent and selective derivatives of this compound for use as anticancer agents. Additionally, research on the mechanisms of action of this compound could lead to a better understanding of DNA synthesis and replication. Finally, further studies on the potential anti-inflammatory effects of benz(c)acridine-7-carboxaldehyde, 11-methyl- could lead to the development of new treatments for inflammatory diseases.
合成法
Benz(c)acridine-7-carboxaldehyde, 11-methyl- can be synthesized through a series of chemical reactions. One method involves the condensation of 2-methyl-1-naphthaldehyde with 2-aminobenzoic acid, followed by cyclization and oxidation. Another method involves the reaction of 2-methyl-1-naphthaldehyde with 2-aminobenzoic acid in the presence of a catalyst, followed by oxidation.
科学的研究の応用
Benz(c)acridine-7-carboxaldehyde, 11-methyl- has been extensively studied for its potential applications in scientific research. One area of research involves its use as a DNA intercalator, a molecule that can insert itself between DNA base pairs. This property makes it useful in the study of DNA synthesis and replication. Additionally, benz(c)acridine-7-carboxaldehyde, 11-methyl- has shown potential as an anticancer agent, as it has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
18936-78-2 |
|---|---|
製品名 |
Benz(c)acridine-7-carboxaldehyde, 11-methyl- |
分子式 |
C19H13NO |
分子量 |
271.3 g/mol |
IUPAC名 |
11-methylbenzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c1-12-5-4-8-15-17(11-21)16-10-9-13-6-2-3-7-14(13)19(16)20-18(12)15/h2-11H,1H3 |
InChIキー |
UAFDEKZGXRWCOX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
その他のCAS番号 |
18936-78-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



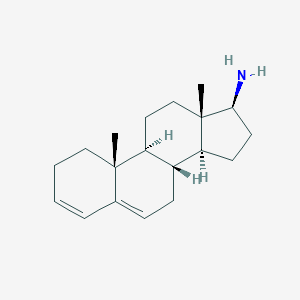
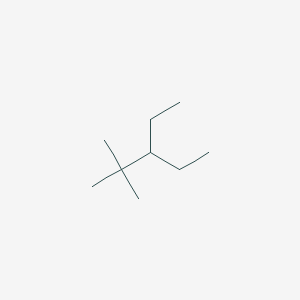
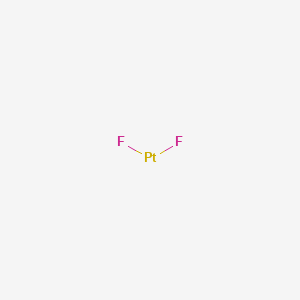
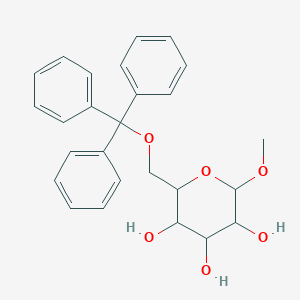

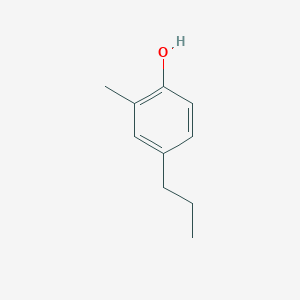
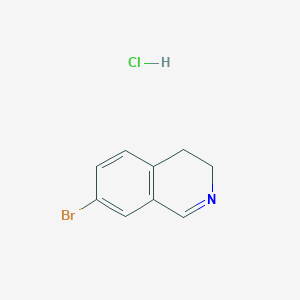
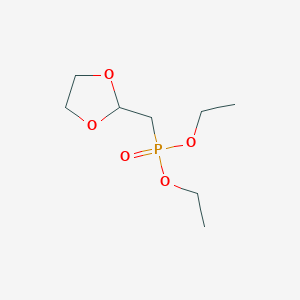
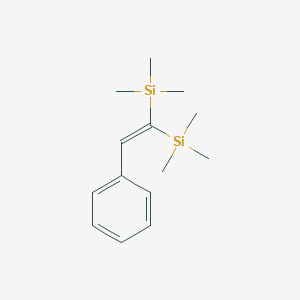

![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
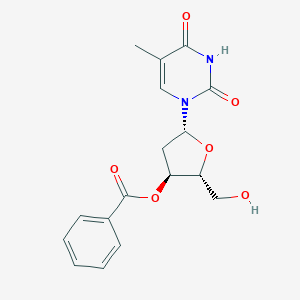
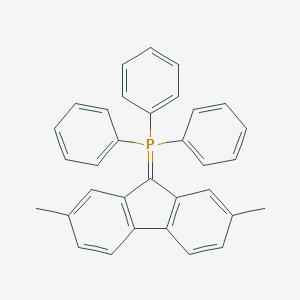
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)